Cas no 10118-81-7 (2-(3,4-dihydroxyphenyl)-2-oxoacetic acid)

2-(3,4-dihydroxyphenyl)-2-oxoacetic acid structure
10118-81-7 structure
Productnaam:2-(3,4-dihydroxyphenyl)-2-oxoacetic acid
CAS-nummer:10118-81-7
MF:C9H7NO2
MW:161.15738
CID:118366
PubChem ID:5460681

2-(3,4-dihydroxyphenyl)-2-oxoacetic acid Chemische en fysische eigenschappen

Naam en identificatie

    • Benzeneacetic acid,3,4-dihydroxy-a-oxo-
    • (3,4-dihydroxyphenyl)(oxo)acetic acid
    • 4,8-DIHYDROXYQUINOLINE
    • α-Oxo-3,4-dihydroxybenzeneacetic acid
    • 3,4-Dihydroxy-α-oxobenzeneacetic acid
    • 2-(3,4-Dihydroxyphenyl)-2-oxoacetic acid
    • 10118-81-7
    • AKOS006285406
    • EN300-1858303
    • 3,4-dihydroxyphenylglyoxylic acid
    • 3,4-DIHYDROXYBENZOYLFORMIC ACID
    • 2-(3,4-dihydroxyphenyl)-2-oxoacetic acid
    • Inchi: InChI=1S/C9H7NO2/c11-7-4-5-10-9-6(7)2-1-3-8(9)12/h1-5,12H,(H,10,11)
    • InChI-sleutel: PYELIMVFIITPER-UHFFFAOYSA-N
    • LACHT: O=C1C=CNC2C(=CC=CC1=2)O

Berekende eigenschappen

  • Exacte massa: 182.02148
  • Monoisotopische massa: 182.02152329g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 2
  • Complexiteit: 225
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 94.8Ų
  • XLogP3: 1

Experimentele eigenschappen

  • Dichtheid: 1.619
  • Kookpunt: 445.4°C at 760 mmHg
  • Vlampunt: 237.3°C
  • Brekindex: 1.661
  • PSA: 53.35
  • LogboekP: 0.36510

2-(3,4-dihydroxyphenyl)-2-oxoacetic acid Beveiligingsinformatie

  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: 26-36
  • Identificatie van gevaarlijk materiaal: Xi

2-(3,4-dihydroxyphenyl)-2-oxoacetic acid Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-1858303-0.05g
2-(3,4-dihydroxyphenyl)-2-oxoacetic acid
10118-81-7
0.05g
$780.0 2023-09-18
Enamine
EN300-1858303-0.1g
2-(3,4-dihydroxyphenyl)-2-oxoacetic acid
10118-81-7
0.1g
$817.0 2023-09-18
Enamine
EN300-1858303-1.0g
2-(3,4-dihydroxyphenyl)-2-oxoacetic acid
10118-81-7
1g
$928.0 2023-06-03
Enamine
EN300-1858303-0.5g
2-(3,4-dihydroxyphenyl)-2-oxoacetic acid
10118-81-7
0.5g
$891.0 2023-09-18
Enamine
EN300-1858303-5g
2-(3,4-dihydroxyphenyl)-2-oxoacetic acid
10118-81-7
5g
$2692.0 2023-09-18
Enamine
EN300-1858303-2.5g
2-(3,4-dihydroxyphenyl)-2-oxoacetic acid
10118-81-7
2.5g
$1819.0 2023-09-18
Enamine
EN300-1858303-10.0g
2-(3,4-dihydroxyphenyl)-2-oxoacetic acid
10118-81-7
10g
$3992.0 2023-06-03
Enamine
EN300-1858303-5.0g
2-(3,4-dihydroxyphenyl)-2-oxoacetic acid
10118-81-7
5g
$2692.0 2023-06-03
Enamine
EN300-1858303-0.25g
2-(3,4-dihydroxyphenyl)-2-oxoacetic acid
10118-81-7
0.25g
$855.0 2023-09-18
Enamine
EN300-1858303-1g
2-(3,4-dihydroxyphenyl)-2-oxoacetic acid
10118-81-7
1g
$928.0 2023-09-18

2-(3,4-dihydroxyphenyl)-2-oxoacetic acid Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide ,  Potassium chloride ,  β-Cyclodextrin Solvents: Water
Referentie
The influence of the host-guest interaction on the oxidation of natural flavonoid dyes
Ramesova, Sarka; et al, Collection of Czechoslovak Chemical Communications, 2011, 76(12), 1651-1667

2-(3,4-dihydroxyphenyl)-2-oxoacetic acid Raw materials

2-(3,4-dihydroxyphenyl)-2-oxoacetic acid Preparation Products

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